N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-23-15(19(25)21-14-8-7-12(27-2)10-16(14)28-3)11-13-18(23)22-17-6-4-5-9-24(17)20(13)26/h4-11H,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDABGVVFIWROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. Its structure can be represented as follows:
- Molecular Formula : C19H20N4O4
- Molecular Weight : 364.39 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrido-pyrimidine framework through cyclization reactions. The detailed synthetic pathway often involves the use of various reagents and conditions tailored to yield high purity and yield of the target compound.
Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis pathways. Specifically, it targets enzymes like AICARFTase and GARFTase, leading to depletion of ATP pools within cancer cells .
- Case Studies : A study demonstrated that a closely related compound inhibited the proliferation of folate receptor-expressing tumor cells (e.g., KB human tumor cells) and induced apoptosis .
Antiviral Properties
Recent investigations into the antiviral potential of related compounds have shown promising results against various viral strains. These compounds often exhibit mechanisms that disrupt viral replication processes.
Research Findings
The following table summarizes key findings from various studies on the biological activity of related compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine, including the compound , exhibit anticancer properties. These compounds have been shown to inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, studies have demonstrated that certain pyrrolo[2,3-d]pyrimidine derivatives can act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression .
Antiviral Properties
The compound has also been investigated for its antiviral activities. Pyrrolo[2,3-d]pyrimidine derivatives have shown promise in inhibiting viral replication and could serve as potential antiviral agents against various viral infections . The mechanism often involves the inhibition of viral enzymes or interference with viral entry into host cells.
Anti-inflammatory Effects
N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has demonstrated anti-inflammatory effects in several studies. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation . The compound's structural features allow it to interact with key inflammatory mediators.
Synthesis Methodologies
The synthesis of this compound involves several steps that utilize various reagents and conditions to achieve the desired molecular structure. The general synthetic route includes:
- Step 1: Formation of the pyrido[1,2-a]pyrrolo framework through cyclization reactions involving appropriate precursors.
- Step 2: Introduction of the 2,4-dimethoxyphenyl group via electrophilic substitution reactions.
- Step 3: Functionalization at the carboxamide position to enhance biological activity.
These synthetic strategies are crucial for optimizing yield and purity while enabling the exploration of structure-activity relationships (SAR) within this class of compounds .
Case Study: Anticancer Activity Evaluation
A notable study focused on evaluating the anticancer potential of this compound against human cancer cell lines. The compound was tested against breast and lung cancer cell lines using MTT assays to assess cell viability. Results indicated a significant reduction in cell proliferation at micromolar concentrations compared to control groups .
Case Study: Anti-inflammatory Mechanism Investigation
Another research effort investigated the anti-inflammatory mechanisms of this compound using animal models of inflammation. The study measured levels of pro-inflammatory cytokines post-treatment and found a marked decrease in TNF-alpha and IL-6 levels, suggesting that the compound effectively modulates inflammatory responses .
Q & A
Q. 1H NMR :
- The 1-methyl group appears as a singlet at δ 2.35–2.45 ppm.
- Aromatic protons from the dimethoxyphenyl moiety resonate as doublets (δ 6.88–7.67 ppm, J = 7.6–8.9 Hz) .
- The pyrido-pyrrolo-pyrimidine core shows characteristic downfield shifts (e.g., δ 8.82 ppm for the C-8 proton) .
13C NMR : - Carbonyl groups (C-4 oxo, carboxamide) appear at δ 165–175 ppm.
- Methoxy carbons are observed at δ 55–56 ppm .
MS : - High-resolution MS (HRMS) confirms the molecular ion [M+H]+ at m/z 404.4186 (calculated for C22H20N4O4) .
IR : - Stretching vibrations for C=O (1650–1700 cm⁻¹) and N-H (3300–3400 cm⁻¹) validate the carboxamide group .
Advanced: How do substituents on the pyrido-pyrrolo-pyrimidine core influence biological activity?
Modifications at the 1-methyl and 4-oxo positions significantly impact activity:
- 1-Methyl : Enhances metabolic stability by reducing oxidative deamination in vivo .
- 4-Oxo : Critical for hydrogen bonding with target proteins (e.g., kinases), as shown in docking studies .
- 2,4-Dimethoxyphenyl : Electron-donating groups improve solubility and modulate π-π stacking interactions in hydrophobic binding pockets .
Example : Analogues with bulkier substituents (e.g., 2,3-dihydrobenzodioxin) showed reduced potency due to steric hindrance, highlighting the need for balanced lipophilicity .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Contradictions often arise from solvent effects , tautomerism , or impurity overlap . Mitigation strategies include:
- Variable Temperature NMR : Resolves dynamic exchange processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., aromatic regions) and confirms connectivity .
- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .
For example, a downfield-shifted NH proton (δ 12.97 ppm) in DMSO-d6 may shift upfield in CDCl3 due to hydrogen bonding differences .
Advanced: What computational approaches are suitable for studying this compound’s mechanism of action?
- Molecular Docking (AutoDock Vina, Glide) : Predict binding modes to targets like kinases or DNA topoisomerases. Use crystal structures (PDB: 4XC2) for homology modeling .
- MD Simulations (GROMACS, AMBER) : Assess stability of ligand-target complexes over 100 ns trajectories. Monitor RMSD and binding free energy (MM/PBSA) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide lead optimization .
Basic: What are the critical purity assessment protocols for this compound?
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for biological assays .
- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values (e.g., C 60.70% vs. found 60.66%) .
- Melting Point : Sharp melting range (243–245°C) indicates crystalline homogeneity .
Advanced: How can metabolic stability be evaluated in preclinical studies?
- Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess IC50 values .
- Plasma Protein Binding : Equilibrium dialysis (human plasma, 37°C) to determine unbound fraction (fu) .
Advanced: What strategies address low aqueous solubility during formulation?
- Salt Formation : React with HCl or sodium citrate to improve solubility (e.g., 3.2 mg/mL vs. 0.8 mg/mL for free base) .
- Nanoparticulate Systems : Use PLGA or liposomal carriers (particle size <200 nm, PDI <0.2) to enhance bioavailability .
- Co-Solvency : Prepare stock solutions in DMSO/PEG 400 (1:4) for in vivo dosing .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood during synthesis to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers .
Advanced: How can in vivo efficacy be optimized for antitumor applications?
- Xenograft Models : Administer 10–50 mg/kg (IP or PO) in nude mice with HT-29 colon carcinoma. Monitor tumor volume weekly .
- PK/PD Integration : Measure plasma half-life (t1/2) and correlate with tumor growth inhibition (TGI) .
- Combination Therapy : Test synergy with cisplatin or paclitaxel to reduce IC50 by 3–5 fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
